

O1918: A Comparative Analysis of Preclinical Findings in Independent Studies

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Compound of Interest

Compound Name: O1918

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental results concerning the synthetic cannabidiol analog, **O1918**. Drawing from independent studies, we summarize key quantitative data, detail experimental methodologies, and visualize relevant biological pathways to facilitate a comprehensive understanding of **O1918**'s observed effects.

Summary of In Vivo Studies in Diet-Induced Obesity Models

O1918 has been investigated in rodent models of diet-induced obesity (DIO) to assess its therapeutic potential for metabolic disorders. The following table summarizes the key quantitative findings from independent studies.

Parameter	Study 1: Jenkin et al. (2019)[1][2]	Study 2: McAinch et al. (2020)[3][4]
Model	Male Sprague-Dawley rats with diet-induced obesity	Male Sprague-Dawley rats with diet-induced obesity
O1918 Dose	1 mg/kg daily intraperitoneal injection for 6 weeks	1 mg/kg daily intraperitoneal injection for 6 weeks
Body Weight	No significant alteration	No significant alteration
Total Body Fat	No significant alteration	No significant alteration
Albuminuria	Improved	Improved
Brown Adipose Tissue (BAT) Mass	Reduced	Not reported
Circulating Pro-inflammatory Cytokines	Upregulation of IL-1 α , IL-2, IL-17 α , IL-18, and RANTES	Not reported
Plasma Aspartate Aminotransferase (AST)	Upregulated	Not reported
Skeletal Muscle Gene Expression	Upregulation of APPL2 mRNA in white gastrocnemius	Not applicable (in vivo data not focused on this)

In Vitro Effects on Skeletal Muscle Homeostasis

In addition to in vivo models, the effects of **O1918** have been explored in cell culture systems to elucidate its direct actions on skeletal muscle.

Parameter	Study: McAinch et al. (2020)[3][4]
Cell Line	C2C12 myotubes
O1918 Concentration	100 nM
PGC1 α mRNA Expression	Upregulated
NFATc1 mRNA Expression	Upregulated
PDK4 mRNA Expression	Upregulated

Cardiovascular Effects

O1918 has also been characterized by its influence on the cardiovascular system, particularly its ability to antagonize the effects of other vasoactive compounds.

Parameter	Study: Zakrzeska et al. (2010)[5]
Model	Anaesthetized rats
Effect	Inhibited the hypotensive effects of anandamide
Proposed Mechanism	Antagonism at a non-CB1 vascular cannabinoid receptor

Experimental Protocols

Diet-Induced Obesity (DIO) Rat Model

- Animals: Male Sprague-Dawley rats.[1][2][3][4]
- Diet: High-fat diet (40% digestible energy from lipids) for 9-10 weeks to induce obesity.[1][2]
- Treatment: Daily intraperitoneal injections of **O1918** (1 mg/kg) or vehicle (0.9% saline/0.75% Tween 80) for 6 weeks.[1][2][3][4]
- Key Measurements: Body weight, body composition (using EchoMRI), organ weights, blood pressure, blood glucose, plasma cytokines, and markers of renal and hepatic function were assessed.[1]

C2C12 Myotube Culture

- Cell Line: C2C12 myoblasts were differentiated into myotubes.[3][4]
- Treatment: Myotubes were treated with **O1918** (100 nM) for 24 hours.[3]
- Analysis: mRNA expression of genes involved in oxidative capacity and fatty acid metabolism was quantified using real-time PCR.[3][4]

Cardiovascular Hemodynamics in Anesthetized Rats

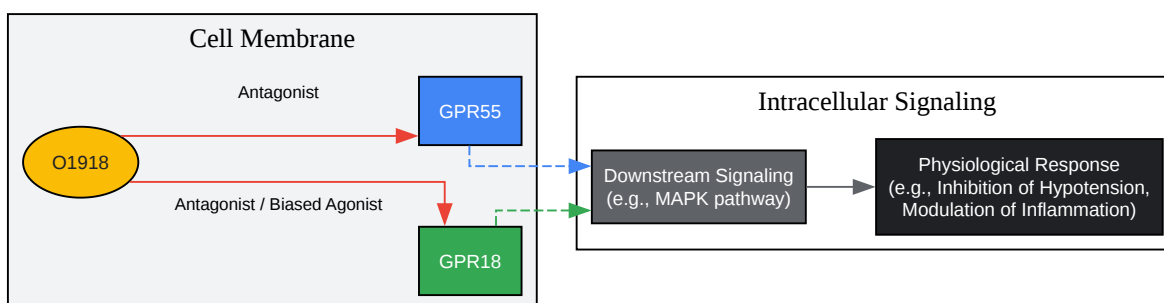
- Animals: Urethane-anesthetized rats.[5]
- Procedure: The effects of **O1918** on the cardiovascular changes induced by intravenous injection of anandamide were examined.[5]
- Measurements: Mean, systolic, and diastolic blood pressure, as well as heart rate, were monitored.[5]

Signaling Pathways and Mechanisms of Action

O1918 is recognized as a ligand for the orphan G protein-coupled receptors GPR18 and GPR55, which are considered atypical cannabinoid receptors.[1][6] Its pharmacology is complex, exhibiting antagonist or biased agonist activity depending on the receptor and the signaling pathway being investigated.[7][8]

O1918's Role as a GPR18/GPR55 Ligand

The diagram below illustrates the proposed interaction of **O1918** with GPR18 and GPR55 and its downstream effects.

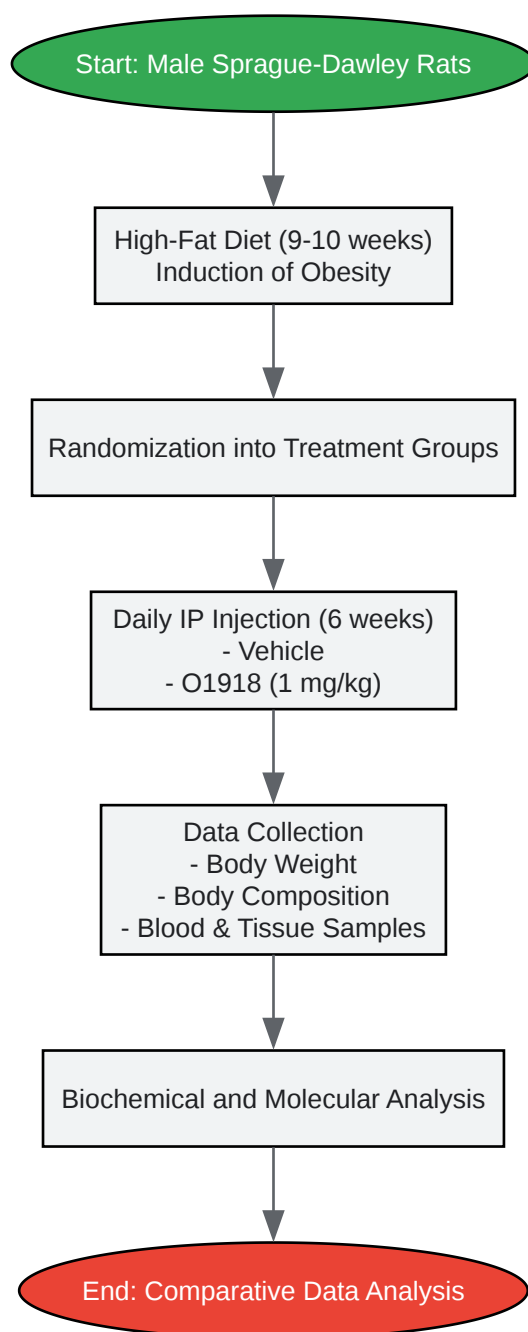


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Proposed mechanism of **O1918** action.

Experimental Workflow for In Vivo Obesity Studies

The following diagram outlines the typical experimental workflow for investigating the effects of **O1918** in a diet-induced obesity model.



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Workflow for **O1918** in vivo obesity studies.

In conclusion, independent studies on **O1918** suggest a complex pharmacological profile. While it did not demonstrate efficacy in reducing body weight or fat mass in diet-induced obese rats, it did show potential in improving albuminuria.[1][2] However, the observed upregulation of pro-inflammatory cytokines and liver enzymes raises safety concerns for its use in obesity.[1][2]

Its effects on skeletal muscle gene expression in vitro suggest a role in regulating cellular metabolism.[3][4] Further research is warranted to fully elucidate the therapeutic potential and safety of targeting GPR18 and GPR55 with ligands like **O1918**.

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